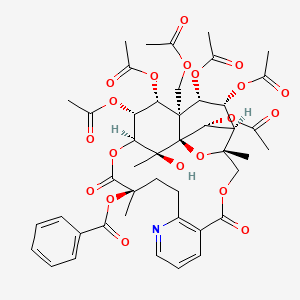
4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene fused to an oxazepine. Oxazepines are seven-membered heterocycles containing five carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecule contains a benzoxazepine ring attached to a phenyl ring at the 4-position. The phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position .Chemical Reactions Analysis
Benzoxazepines, being part of the larger class of azepines, can undergo a variety of chemical reactions. These can include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition to the carbonyl group, and reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, benzoxazepines are stable compounds. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Fluorinated benzoxazepines and their derivatives are synthesized through various chemical reactions, often involving the interaction of fluorinated phenyl groups with other chemical entities. For example, the preparation of fluorinated benzoxazepines has been demonstrated through reactions involving F-2-methyl-2-pentene with ortho-bifunctional benzenes, resulting in compounds like 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine. These syntheses contribute to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (MarutaMasamichi et al., 1979).
Pharmacological Potential
Related research on benzoxazepine derivatives has identified their potential for neuroleptic activity, with some compounds showing promise as central nervous system agents. The modification of the benzoxazepine core structure, including the addition of fluorine atoms, has been explored to enhance pharmacological properties, such as anticonvulsant and neuroprotective effects. These findings suggest avenues for the development of new therapeutic agents targeting neurological disorders (K. Hino et al., 1988).
Material Science Applications
The structural and electronic properties of fluorinated benzoxazepines also make them candidates for material science applications. Their incorporation into fluorescent probes, for example, demonstrates the utility of these compounds in sensing technologies. The specific electronic characteristics of fluorine-substituted benzoxazepines can be leveraged for the development of novel optical materials with applications ranging from bioimaging to environmental sensing (Kiyoshi Tanaka et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-8-13(6-7-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVTHPNWGMRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3OCC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)





![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)